2,7-二羟基-2H-1,4-苯并恶唑-3(4H)-酮

描述

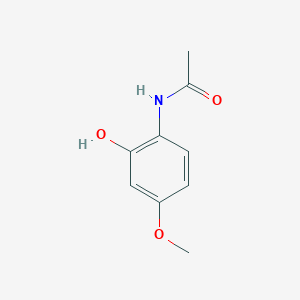

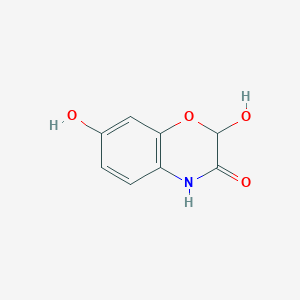

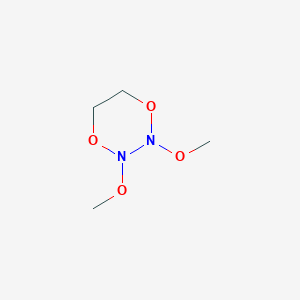

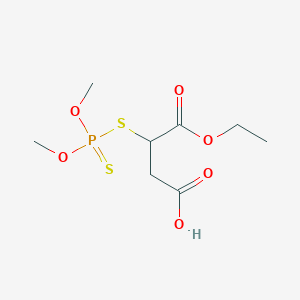

2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, also known as DBO, is a secondary metabolite found in various plants, including maize, wheat, and rye. It is a member of the benzoxazinone family of compounds, which are known for their ability to protect plants from herbivores and pathogens. DBO has also been found to possess numerous biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. In recent years, it has been the focus of several scientific studies, which have sought to elucidate its mechanism of action and potential applications in the laboratory and in clinical settings.

科学研究应用

Plant Defense Mechanisms

2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one: is a benzoxazinoid, a class of compounds known for their role in plant defense. It is involved in the protection of plants like maize and wheat against pests and pathogens. The compound is part of a biosynthetic pathway that leads to the storage of benzoxazinoids as glucoside conjugates, which can be activated in response to herbivore attack .

Antimicrobial Activity

Research has indicated that benzoxazinoids exhibit antimicrobial properties. This compound, being a benzoxazinoid, may contribute to the plant’s resistance against microbial infections by inhibiting the growth of bacteria and fungi, thus serving as a potential natural pesticide .

Allelopathy

Allelopathy refers to the chemical interaction between plants, where compounds produced by one plant can inhibit the growth of surrounding vegetation2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one could be studied for its allelopathic effects, potentially leading to applications in weed management and crop protection .

Soil Ecology

The degradation products of benzoxazinoids in the soil can influence the soil ecology, affecting the microbial community and nutrient cycling. Studying this compound’s impact on soil health could lead to insights into sustainable agricultural practices .

Insecticidal Properties

Benzoxazinoids have been found to have insecticidal properties. As such, 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one could be utilized in the development of natural insecticides that target specific pests without harming beneficial insects or the environment .

Crop Breeding

Understanding the role of benzoxazinoids in plant defense can inform crop breeding programs. By selecting for crops with higher levels of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one , breeders could develop varieties with enhanced resistance to pests and diseases .

Food Industry

Given its potential antimicrobial properties, this compound could be explored for its use as a natural preservative in the food industry, helping to extend the shelf life of perishable goods without the use of synthetic chemicals .

Pharmacological Research

While the direct pharmacological applications of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one are not well-documented, the study of its biochemical properties and interactions could provide valuable insights into the development of new drugs, especially those targeting microbial pathogens .

属性

IUPAC Name |

2,7-dihydroxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-4-1-2-5-6(3-4)13-8(12)7(11)9-5/h1-3,8,10,12H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRDOKTYPONKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(C(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454217 | |

| Record name | 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

CAS RN |

69804-59-7 | |

| Record name | 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the first successful synthesis of DHBOA?

A1: The first successful synthesis of DHBOA and its analog, TRIBOA [], represents a significant milestone. This achievement allows researchers to access these compounds in quantities sufficient for further study, overcoming the limitations of extraction from natural sources. This breakthrough facilitates investigations into their biological activities, modes of action, and potential applications in agriculture or medicine.

Q2: How can researchers identify DHBOA and related compounds in plant extracts?

A2: Gas-liquid chromatography-mass spectrometry (GLC-MS) has proven effective in identifying DHBOA and related benzoxazinoids in maize extracts []. This technique involves separating the compounds based on their volatility and then analyzing their mass-to-charge ratios, providing a characteristic fingerprint for each molecule. This method allows for the identification and quantification of various benzoxazinoids, including DHBOA, in complex plant matrices.

Q3: What unique chemical transformation has been observed in DHBOA and its derivative DIMBOA?

A3: Interestingly, both DHBOA and its naturally occurring 7-methyl ether derivative, DIMBOA, undergo a previously unknown transformation in the presence of hydrogen bromide in acetic acid []. This reaction leads to the formation of the corresponding 2,6-dibromo substituted lactam forms. Further investigation into this transformation could provide valuable insights into the reactivity of these compounds and potentially lead to the development of novel derivatives with altered biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)